molecular formula C13H9N3O3S B2789794 N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034225-89-1

N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide

Cat. No.: B2789794
CAS No.: 2034225-89-1
M. Wt: 287.29
InChI Key: OECOBAOFDDJPPD-UHFFFAOYSA-N
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Description

N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of an isoxazole ring, a thiazole ring, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the thiazole ring: This step involves the cyclization of thioamide and α-haloketone precursors.

    Coupling of the isoxazole and thiazole rings: This is usually done through a nucleophilic substitution reaction, where the thiazole ring is introduced to the isoxazole ring.

    Formation of the benzamide moiety: This involves the reaction of the coupled product with benzoyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(isoxazol-3-yl)-4-(thiazol-2-yl)benzamide: Similar structure but lacks the oxy group.

    N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)aniline: Similar structure but with an aniline group instead of a benzamide moiety.

Uniqueness

N-(isoxazol-3-yl)-4-(thiazol-2-yloxy)benzamide is unique due to the presence of both isoxazole and thiazole rings, which contribute to its diverse chemical reactivity and potential biological activity. This combination of structural features is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3S/c17-12(15-11-5-7-18-16-11)9-1-3-10(4-2-9)19-13-14-6-8-20-13/h1-8H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECOBAOFDDJPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NOC=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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